![molecular formula C11H10N2O3 B14639957 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- CAS No. 52727-20-5](/img/structure/B14639957.png)
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- is an organic compound with a complex structure that includes a diazo group and an acetyloxyphenyl group
Méthodes De Préparation
The synthesis of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 4-hydroxyacetophenone to introduce the acetyloxy group, followed by diazotization to introduce the diazo group. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo compound. Industrial production methods may involve similar steps but are optimized for scale, yield, and safety.
Analyse Des Réactions Chimiques
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The diazo group can participate in substitution reactions, often with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- involves its diazo group, which can act as a source of nitrogen for various reactions. The compound can interact with molecular targets through electrophilic or nucleophilic pathways, depending on the reaction conditions. These interactions can lead to the formation of new bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- include:
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-: This compound has a trifluoromethoxy group instead of a diazo group, leading to different reactivity and applications.
1-Phenyl-2-propanone: Known for its use in organic synthesis, this compound lacks the acetyloxy and diazo groups, making it less reactive in certain contexts. The uniqueness of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
52727-20-5 |
|---|---|
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
[4-(3-diazo-2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C11H10N2O3/c1-8(14)16-11-4-2-9(3-5-11)6-10(15)7-13-12/h2-5,7H,6H2,1H3 |
Clé InChI |
ZGSCDSGHRQTOTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)
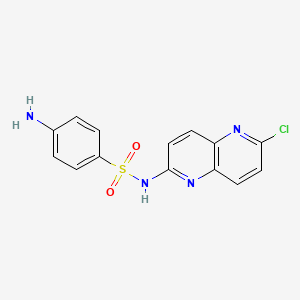
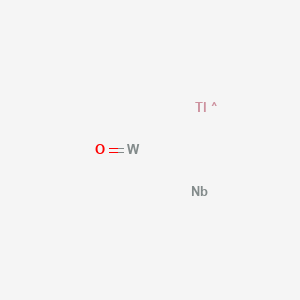
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
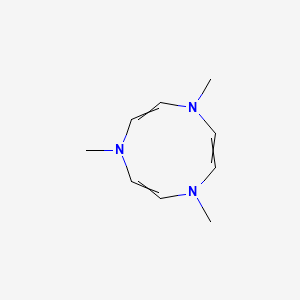
![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
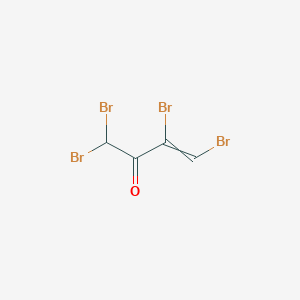
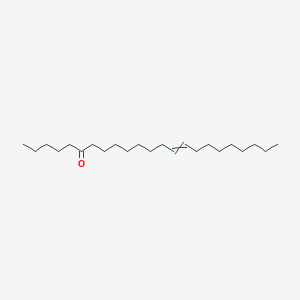
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
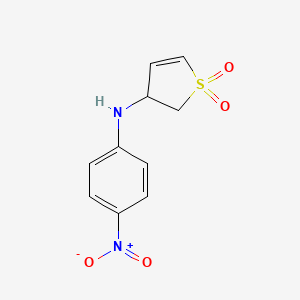
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
